![molecular formula C17H15N3O2S B2723726 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-57-1](/img/structure/B2723726.png)
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenyl group, a p-tolylthio group, and an acetamide group attached to the oxadiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a thiolation reaction using p-tolylthiol and an appropriate activating agent.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and p-tolylthio groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features a unique combination of a 1,3,4-oxadiazole ring and a thioacetamide moiety. Its molecular formula is C17H15N3O2S, which contributes to its distinctive properties.
Synthesis : The synthesis typically involves multi-step reactions starting from appropriate precursors such as phenylhydrazine and various acetamides. The reaction conditions often include refluxing in organic solvents followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. Specifically, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has shown promising results against various bacterial strains. For instance:
- Antibacterial Activity : In vitro assays have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies against cancer cell lines (e.g., SNB-19 and OVCAR-8) have shown substantial growth inhibition percentages (PGIs) ranging from 50% to over 85% in certain cases .
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through DNA damage pathways, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(m-tolylthio)acetamide
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(o-tolylthio)acetamide
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-methylphenylthio)acetamide
Uniqueness
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the p-tolylthio group, in particular, may impart distinct properties compared to other similar compounds.
Biological Activity
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O2S. Its structure features a 1,3,4-oxadiazole ring linked to a p-tolylthioacetamide moiety, which enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Oxadiazole Ring : This involves the condensation of appropriate carboxylic acids with hydrazides.
- Thioether Formation : Reaction with p-tolylthiol to introduce the thio group.
- Final Acetamide Formation : Acetylation of the amine group.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains.
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has been shown to inhibit several cancer cell lines through mechanisms such as HDAC inhibition and apoptosis induction.
In one study, derivatives demonstrated significant cytotoxicity against HepG2 and HeLa cells with IC50 values indicating potent activity compared to standard chemotherapeutics.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.
Enzyme | Inhibition IC50 (μM) | Type of Inhibition | Reference |
---|---|---|---|
hAChE | ≤1.0 | Competitive | |
hBChE | ≤1.5 | Competitive | |
FAK | 0.78 | Non-competitive |
These findings suggest that this compound may serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and cancer.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity.
- Antimicrobial Evaluation : A comparative study was conducted on different oxadiazole derivatives where this compound showed superior activity against resistant bacterial strains.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-9-14(10-8-12)23-11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZHBPWBRQLKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.